
Natrium-2,2',2''-(1,4,7,10-Tetraazacyclododecan-1,4,7-triyl)triacetat
Übersicht
Beschreibung
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, also known as DO3A, is an organic compound. It is a metal chelating agent often used in the field of medical imaging . The molecular formula of DO3A is C14H22N3NaO6 .
Synthesis Analysis
A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate has been reported. The use of dimethylformamide as a solvent makes it possible to synthesize the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .Molecular Structure Analysis
The InChI code for Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 .Chemical Reactions Analysis
As a metal chelating agent, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has strong coordination ability and stability .Physical and Chemical Properties Analysis
The molecular weight of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 412.33 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Verbesserung der diagnostischen Bildgebung
DO3A-Derivate, wie z. B. DOTA, haben die diagnostische Bildgebung erheblich beeinflusst und Modalitäten wie MRT- und CT-Scans verbessert. Sie verbessern den Bildkontrast und die Klarheit und tragen so zu genaueren Diagnosen bei .
Visualisierung von Fluoridionen
DO3A-Gd-CA, ein spezifisches Derivat von DO3A, zeigt eine hohe Sensitivität und Spezifität für Fluoridionen. Es ist bei physiologischem pH-Wert zuverlässig und weist eine geringe Zytotoxizität auf, wodurch es für die In-vivo-Bildgebung geeignet ist und möglicherweise in der biomedizinischen Diagnostik nützlich ist .
Theranostische Anwendungen
Die Konjugation von DO3A mit therapeutischen Wirkstoffen wie tyrosin-gebundenen Medikamenten erzeugt ein neuartiges MRI-theranostisches Konjugat. Dies bietet eine diagnostische (Gd-DO3A) und therapeutische (Medikament) Komponente in einem einzigen Molekül und bietet eine einzigartige Plattform für die gleichzeitige Diagnose und Behandlung .
Detektion chemischer Tracer
In Ölfeldanwendungen können DO3A-Derivate auf papierbasierten Plattformen für zeitaufgelöste Fluoreszenzbildgebung und Detektion von Interwell-Chemikalien-Tracern eingesetzt werden. Diese Anwendung ist entscheidend für die Überwachung und Steuerung von Ölfeldarbeiten .
Sensorische Anwendungen
DO3A-Komplexe können so konzipiert werden, dass sie zusätzliche funktionelle Arme enthalten, wodurch ihre sensorischen Fähigkeiten für bestimmte Ionen oder Moleküle verbessert werden. Diese Anpassungsfähigkeit macht sie zu wertvollen Werkzeugen in chemischen Sensortechnologien .
Verbesserung der Synthesemethodik
Fortschritte in der Synthese von DO3A-Derivaten, wie z. B. Tri-tert-Butyl-DO3A, ermöglichen Reaktionen unter milden Temperaturbedingungen. Dies verbessert die Effizienz und Ausbeute dieser Verbindungen für verschiedene Anwendungen .
Wirkmechanismus
Target of Action
DO3A is a metal chelating agent . Its primary targets are metal ions, particularly gadolinium ions (Gd^3+) . These ions play a crucial role in magnetic resonance imaging (MRI), where they enhance the contrast of the images .
Mode of Action
DO3A forms a tight chelate complex with metal ions such as Gd^3+ . This interaction results in the formation of Gd-DO3A complexes . The chelation process involves the donation of electron pairs from the DO3A to the metal ion, resulting in a stable complex .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the vicinity of the complex, which is detected in MRI scans .
Result of Action
The formation of the Gd-DO3A complex enhances the contrast in MRI scans . This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various medical conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through chelation. The compound’s strong binding affinity for metal ions allows it to modulate the activity of metalloenzymes and influence various biochemical pathways . For instance, it can form complexes with gadolinium ions, which are used as contrast agents in MRI, enhancing the imaging of biological tissues .
Cellular Effects
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate on cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Its ability to chelate metal ions can affect the availability of essential cofactors for enzymatic reactions, thereby modulating metabolic activities . Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects through binding interactions with biomolecules. The compound’s chelation of metal ions can inhibit or activate metalloenzymes, depending on the specific enzyme and metal ion involved . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, the compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at low temperatures (2-8°C), ensuring its efficacy in long-term experiments . Prolonged exposure to environmental factors such as light and air can lead to degradation, affecting its biochemical properties and interactions .
Dosage Effects in Animal Models
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic activities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is involved in various metabolic pathways, primarily through its interaction with metalloenzymes and cofactors. The compound’s chelation of metal ions can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, its interaction with gadolinium ions can affect the metabolism of contrast agents used in MRI, enhancing their imaging properties .
Transport and Distribution
Within cells and tissues, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes can be transported across cell membranes and into target tissues .
Subcellular Localization
The subcellular localization of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the compound’s chelation of metal ions can target it to mitochondria, influencing mitochondrial function and metabolic activities .
Eigenschaften
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217973-03-0 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

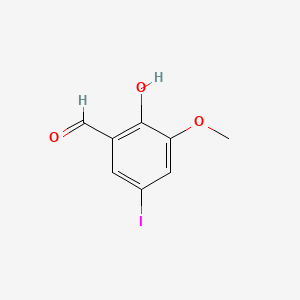
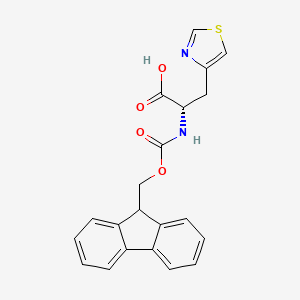


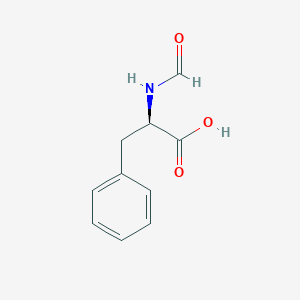

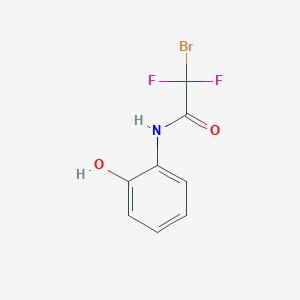
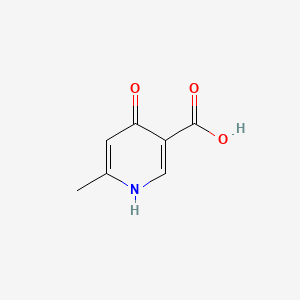
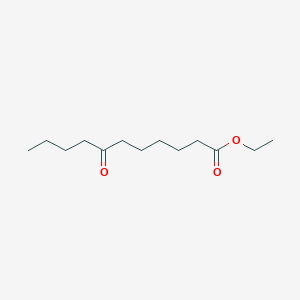

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)


